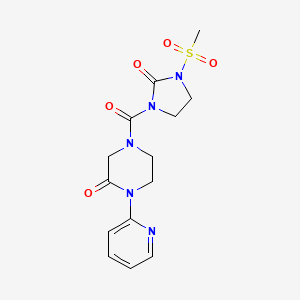

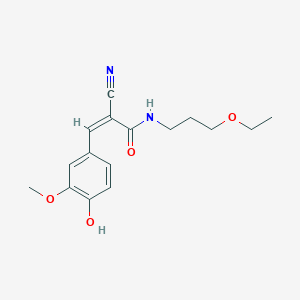

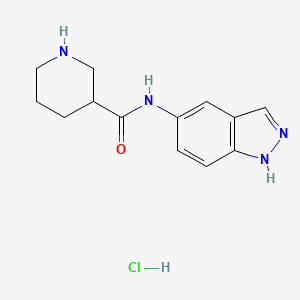

![molecular formula C17H13N5OS B2403316 N-(5-méthyl-1,3,4-thiadiazol-2-yl)-1-phényl-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203163-41-0](/img/structure/B2403316.png)

N-(5-méthyl-1,3,4-thiadiazol-2-yl)-1-phényl-1H-benzo[d]imidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Mécanisme D'action

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide exerts its antitumor activity by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the stabilization and activation of many oncogenic proteins. By inhibiting Hsp90, N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide disrupts the signaling pathways that are critical for cancer cell survival and proliferation.

Biochemical and Physiological Effects

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which is a key mechanism for the prevention of cancer cell proliferation. N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is critical for their growth and survival.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is its high potency and selectivity for Hsp90. This makes it an attractive candidate for cancer treatment, as it has the potential to target cancer cells while sparing normal cells. However, one limitation of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Orientations Futures

There are several future directions for the development of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide and related compounds. One area of research is the optimization of the chemical structure of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Hsp90 inhibition. Finally, the combination of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide with other anticancer agents is an area of active research, as it has the potential to enhance its antitumor activity and overcome drug resistance.

Méthodes De Synthèse

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide involves the reaction of 2-mercaptobenzimidazole with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with 4-chlorobenzoyl chloride to give N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide in good yield.

Applications De Recherche Scientifique

- Des chercheurs ont synthétisé des dérivés de ce composé et évalué leur potentiel antimicrobien. En particulier, ils ont testé ces dérivés contre E. coli, B. mycoides et C. albicans . Il est à noter que certains des composés synthétisés ont démontré une activité antimicrobienne supérieure.

- Bien que non directement étudié pour ses effets anti-épileptiques, des composés présentant des caractéristiques structurales similaires se sont avérés efficaces contre les crises induites par l'isoniazide . Une exploration plus approfondie pourrait révéler des propriétés anti-épileptiques potentielles.

- Des dérivés substitués de ce squelette ont montré une promesse comme agents anticancéreux. Par exemple, le remplacement du groupe phényle par des cycles furane ou thiophène a conduit à une activité anticancéreuse in vitro accrue par rapport au médicament standard Adriamycine .

- Des chercheurs ont synthétisé des dérivés substitués de N-(5-((7-méthyl-2-oxo-2H-chromène-4-yl)-méthyl)-1,3,4-thiadiazol-2-yl)-benzamide en utilisant ce squelette. Ces composés ont été évalués pour leur activité antituberculeuse .

- Des dérivés apparentés de 1,3,4-thiadiazole ont été criblés pour leur activité antibactérienne in vitro contre Staphylococcus aureus, E. coli, P. aeruginosa et S. typhi . Bien que non spécifique à notre composé, cette information met en évidence le potentiel dans le domaine antibactérien.

- Le squelette de 1,3,4-thiadiazole, y compris notre composé, a suscité un intérêt en raison de ses propriétés biologiques diverses. Celles-ci incluent des activités anthelmintiques, antiarthropodales, fongicides et pharmaceutiques. De plus, ces composés servent d'intermédiaires polyvalents dans la synthèse de diverses molécules contenant de l'azote, de l'oxygène, du soufre et du sélénium .

Activité antimicrobienne

Propriétés anti-épileptiques

Potentiel anticancéreux

Évaluation antituberculeuse

Écrantage antibactérien

Applications en chimie médicinale

Propriétés

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylbenzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5OS/c1-11-20-21-17(24-11)19-16(23)12-7-8-15-14(9-12)18-10-22(15)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWHWWCGSQZKHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

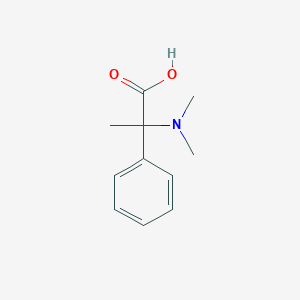

![8-(3,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2403235.png)

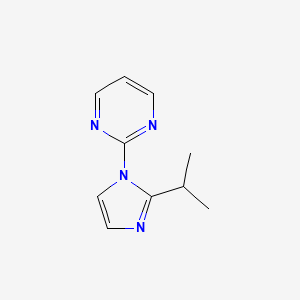

![(E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2403240.png)

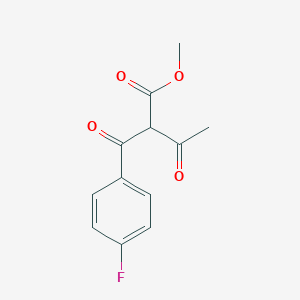

![(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2403245.png)

![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2403246.png)

![2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate](/img/structure/B2403255.png)